L-CITRULLINE (UREIDO-13C; 5,5-D2)
Description
Chemical Identity and Structural Characterization of L-Citrulline (Ureido-Carbon-13; 5,5-Deuterium-2)
Molecular Structure and Isotopic Labeling Configuration
L-Citrulline (Ureido-Carbon-13; 5,5-Deuterium-2) maintains the fundamental structural architecture of the parent amino acid while incorporating precise isotopic modifications that enhance its analytical utility. The compound retains the characteristic alpha-amino acid backbone with the distinctive ureido side chain that distinguishes citrulline from other proteinogenic amino acids. The molecular framework consists of a five-carbon aliphatic chain terminated by a carboxylic acid group at one end and an amino group at the alpha position, with the terminal carbon bearing the isotopically labeled ureido substituent. The isotopic enrichment strategy employed in this compound reflects careful consideration of metabolic labeling requirements and analytical detection needs in modern biochemical research applications.
The structural formula reveals the systematic placement of isotopic labels to maximize analytical sensitivity while preserving biological activity. The carbon-13 enrichment specifically targets the carbonyl carbon within the ureido functional group, creating a distinct nuclear magnetic resonance signature that can be readily distinguished from natural abundance signals. This strategic placement allows researchers to track the fate of the ureido group during metabolic transformations and protein modifications. The deuterium substitution at the 5,5-position creates a stable isotopic signature that resists metabolic exchange, providing a permanent label for mass spectrometric analysis and metabolic flux studies. The combination of these isotopic modifications results in a mass shift of +3 atomic mass units compared to the unlabeled parent compound, facilitating precise quantitative analysis in complex biological matrices.
Zwitterionic Form and Crystallographic Properties
The zwitterionic character of L-Citrulline (Ureido-Carbon-13; 5,5-Deuterium-2) mirrors that of the unlabeled parent compound, with the amino acid existing predominantly in its dipolar ionic form under physiological conditions. The compound exhibits the characteristic acid-base equilibrium behavior expected for amino acids, with the carboxylic acid group deprotonated and the amino group protonated at neutral pH values. This zwitterionic state significantly influences the compound's crystallographic properties and solid-state behavior, affecting both its storage stability and analytical handling characteristics. The presence of isotopic substitutions does not fundamentally alter the electronic distribution within the molecule, allowing the zwitterionic form to maintain its characteristic hydrogen bonding patterns and intermolecular interactions.
Crystallographic analysis of related citrulline compounds reveals the importance of hydrogen bonding networks in determining solid-state structure and stability. L-citrulline demonstrates polymorphic behavior with multiple crystal forms identified in the literature, including alpha and delta polymorphs that exhibit distinct crystallographic properties. The delta form shows orthorhombic symmetry with space group P2₁2₁2₁ and unit cell parameters of a = 14.895(5) Å, b = 9.852(2) Å, and c = 5.353(2) Å, containing four molecules per unit cell with a volume of 785.5(4) ų. The crystallographic structure reveals complex three-dimensional hydrogen bonding networks where each citrulline molecule participates in approximately ten hydrogen bonds, creating a stable crystal lattice that influences the compound's physical properties and storage characteristics. The isotopic modifications in L-Citrulline (Ureido-Carbon-13; 5,5-Deuterium-2) are expected to produce minimal perturbations to these crystallographic parameters while potentially affecting thermal expansion properties due to the isotope effects on vibrational frequencies.
Position-Specific Isotopic Enrichment (Carbon-13-Ureido, 5,5-Deuterium-2)
The isotopic labeling pattern in L-Citrulline (Ureido-Carbon-13; 5,5-Deuterium-2) reflects a sophisticated approach to stable isotope incorporation that maximizes analytical utility while maintaining chemical and biological integrity. The carbon-13 enrichment at the ureido position targets the carbonyl carbon of the terminal carbamyl group, achieving 99 atom percent enrichment that provides exceptional sensitivity for nuclear magnetic resonance detection and metabolic tracking studies. This specific labeling position is strategically chosen because the ureido group represents a unique chemical functionality that distinguishes citrulline from other amino acids and serves as a critical recognition element in enzymatic processes and protein interactions. The high level of carbon-13 enrichment ensures that the isotopic signal is readily detectable above natural abundance background levels, enabling precise quantitative measurements in biological systems.
The deuterium incorporation at the 5,5-position introduces two stable hydrogen isotopes at the terminal carbon adjacent to the ureido group, achieving 98 atom percent enrichment that creates a distinct mass spectrometric signature. This dual deuterium labeling provides several analytical advantages, including increased molecular weight for mass spectrometric discrimination and altered fragmentation patterns that facilitate structural elucidation and metabolite identification. The choice of the 5,5-position for deuterium incorporation is particularly advantageous because these hydrogen atoms are not readily exchangeable under normal physiological conditions, ensuring label retention during biological studies and metabolic transformations. The combination of carbon-13 and deuterium labeling creates a unique isotopic fingerprint that enables simultaneous detection by multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and liquid chromatography-mass spectrometry methods commonly employed in metabolomics and proteomics research.
| Isotopic Position | Isotope | Enrichment Level | Analytical Advantage |
|---|---|---|---|
| Ureido Carbon | ¹³C | 99 atom % | Nuclear magnetic resonance detection, metabolic tracking |
| 5,5-Position | ²H (D₂) | 98 atom % | Mass spectrometric discrimination, stable labeling |
| Overall Purity | - | 98% (CP) | High analytical precision and reproducibility |
Nomenclature and IUPAC Conventions
The systematic nomenclature of L-Citrulline (Ureido-Carbon-13; 5,5-Deuterium-2) follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds while incorporating the specific structural features that characterize this amino acid derivative. The complete IUPAC name is designated as (2S)-2-amino-5-(carbamoylamino)-5,5-dideuterio(5 Carbon-13)pentanoic acid, which precisely describes both the stereochemical configuration and the positions of isotopic substitution. This nomenclature system provides unambiguous identification of the compound's structure and isotopic composition, enabling clear communication among researchers and accurate database cataloging. The systematic name incorporates the L-configuration designation through the (2S) stereochemical descriptor, indicating the absolute configuration at the alpha-carbon center that is critical for biological activity and enzymatic recognition.
Alternative nomenclature systems employed in the literature include various synonym designations that reflect different aspects of the compound's structure and properties. The compound is also known as L-2-Amino-5-ureidovaleric acid-5-Carbon-13,5,5-deuterium-2, which emphasizes the ureidovaleric acid backbone structure. Additional synonyms include (S)-2-Amino-5-ureidopentanoic acid-5-Carbon-13,5,5-deuterium-2, reflecting the pentanoic acid classification of the carbon chain length. The Chemical Abstracts Service registry number 1786429-99-9 provides a unique identifier for this specific isotopically labeled variant, distinguishing it from related compounds in chemical databases and regulatory documentation. The molecular formula C₆H₁₃N₃O₃ with isotopic modifications is commonly expressed with specific notation indicating the positions of isotopic substitution, ensuring accurate identification in analytical and synthetic applications.
The International Chemical Identifier system provides additional structural descriptors that facilitate computational analysis and database searching. The InChI representation for this compound is InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i3+1D2, which encodes the complete structural information including stereochemistry and isotopic positions. The corresponding InChIKey RHGKLRLOHDJJDR-PPHVBSBQSA-N provides a condensed hash representation suitable for rapid database searching and compound identification. The Simplified Molecular Input Line Entry System representation [2H]13C(CCC@@HN)NC(=O)N explicitly shows the isotopic labeling pattern and molecular connectivity in a format readily interpretable by chemical software systems.
Comparative Analysis with Unlabeled L-Citrulline
The comparison between L-Citrulline (Ureido-Carbon-13; 5,5-Deuterium-2) and its unlabeled counterpart reveals important differences in molecular properties while maintaining essential structural and functional characteristics. The unlabeled L-citrulline exhibits a molecular weight of 175.188 atomic mass units with the molecular formula C₆H₁₃N₃O₃, while the isotopically labeled variant shows an increased molecular weight of 178.19 atomic mass units due to the incorporation of heavier isotopes. This mass difference of approximately 3 atomic mass units provides the fundamental basis for mass spectrometric discrimination and quantitative analysis in biological systems. The isotopic substitutions do not alter the basic chemical reactivity or biological recognition properties of the molecule, ensuring that the labeled compound can serve as an authentic internal standard or tracer for metabolic studies.
The physical and chemical properties of both compounds demonstrate remarkable similarity, with isotope effects producing only minor perturbations in bond lengths, vibrational frequencies, and thermodynamic parameters. Both forms exhibit identical acid-base behavior with pKa values of approximately 2.508 for the carboxylic acid group and corresponding pKb values reflecting the basic amino functionality. The zwitterionic character remains unchanged between labeled and unlabeled forms, ensuring comparable solubility characteristics and biochemical behavior under physiological conditions. The crystallographic properties show minimal differences, with both compounds capable of forming similar hydrogen bonding networks and crystal structures, although subtle changes in lattice parameters may occur due to isotope effects on molecular vibrations and intermolecular interactions.
The analytical applications highlight the primary advantages of the isotopically labeled variant over the unlabeled compound. While unlabeled L-citrulline serves as the natural substrate and metabolite in biological systems, the labeled version provides enhanced analytical sensitivity and specificity for quantitative studies. The carbon-13 enrichment enables direct detection by nuclear magnetic resonance spectroscopy with significantly improved signal-to-noise ratios compared to natural abundance signals, facilitating structural analysis and metabolic flux measurements. The deuterium labeling provides mass spectrometric advantages including altered fragmentation patterns and reduced chemical noise, enabling more precise quantification in complex biological matrices. These analytical enhancements make the isotopically labeled compound particularly valuable for pharmacokinetic studies, metabolic pathway analysis, and protein modification research where accurate quantification and structural identification are critical requirements.
| Property | Unlabeled L-Citrulline | L-Citrulline (Ureido-¹³C; 5,5-D₂) |
|---|---|---|
| Molecular Weight | 175.188 g/mol | 178.19 g/mol |
| Molecular Formula | C₆H₁₃N₃O₃ | C₆H₁₃N₃O₃ (with isotopes) |
| Chemical Purity | Variable | 98% (CP) |
| Isotopic Enrichment | Natural abundance | 99% ¹³C, 98% D |
| Analytical Applications | Standard biochemical studies | Nuclear magnetic resonance, mass spectrometry, metabolomics |
| Chemical Abstracts Service Number | 372-75-8 | 1786429-99-9 |
Properties
Molecular Weight |
178.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
L-Citrulline (UREIDO-13C; 5,5-D2) belongs to a broader class of isotopically labeled L-citrulline variants. Below is a detailed comparison with structurally and functionally related compounds:
Isotopic Variants of L-Citrulline
The table below summarizes key isotopic variants and their distinct properties:
Key Distinctions :
- UREIDO-13C; 5,5-D2 vs. UREIDO-15N1 : The 13C label in the ureido group allows tracing of carbon flux in the urea cycle, while 15N1 labels are optimal for studying nitrogen incorporation into arginine or nitric oxide .
- 5,5-D2 vs. 4,4,5,5-D4 : The additional deuteriums in the D4 variant may alter metabolic stability due to isotopic effects on bond strength, which is critical for long-term tracer studies .
- Multi-labeled vs. Single-labeled : Compounds like 1,2,3,4,5-13C5 provide comprehensive metabolic maps but require advanced analytical techniques compared to single- or dual-labeled versions .
Unlabeled L-Citrulline
Unlabeled L-citrulline is widely used in clinical and preclinical research for its role in enhancing NO production, vascular health, and immune function . Unlike its isotopic counterparts, it is administered therapeutically in conditions like sickle cell disease to elevate plasma arginine levels and reduce leukocyte activation . However, it lacks the traceability required for mechanistic studies, which is a key advantage of isotopically labeled forms .
Related Amino Acids: L-Arginine and L-Ornithine
- L-Arginine: Direct precursor of NO, but its supplementation is less efficient than L-citrulline due to first-pass metabolism. Isotopic L-arginine variants (e.g., 15N-guanidino) are used in parallel with labeled L-citrulline to study substrate competition and enzyme kinetics .
- L-Ornithine: A urea cycle intermediate downstream of L-citrulline.
Metabolic and Vascular Health
- NO Production: L-Citrulline (UREIDO-13C; 5,5-D2) has been critical in quantifying NO synthesis rates in diabetic patients, revealing impaired arginase activity and endothelial dysfunction .
- Immune Modulation: Studies using labeled L-citrulline demonstrate that T cells metabolize L-citrulline to sustain proliferation under mycobacterial infection, bypassing arginase-mediated immunosuppression .
Clinical Implications
- Sickle Cell Disease : Unlabeled L-citrulline reduces leukocyte counts and improves symptoms, while isotopic forms help map arginine depletion mechanisms in these patients .
Analytical Advantages
- Detection Sensitivity: The 5,5-D2 label minimizes interference from endogenous L-citrulline in MS analyses, while 13C enables precise quantification of urea cycle intermediates .
Preparation Methods
Enzymatic Preparation via Immobilized Microorganisms
A highly effective method for preparing L-citrulline, including isotopically labeled variants, is through enzymatic conversion of L-arginine using immobilized L-arginine deiminase-producing microorganisms. This approach is well-documented in patent literature and involves the following key steps:
Immobilization of Microorganisms: Microbial cells (e.g., Pseudomonas putida ATCC 4359 or Pediococcus cerevisiae ATCC 8042) that produce L-arginine deiminase are immobilized by polymerizing acrylic monomers such as acrylamide, N,N-lower alkylene-bis-acrylamide, or bis(acrylamidomethyl)ether in an aqueous suspension containing the cells. Polymerization is initiated by agents like potassium persulfate or ammonium persulfate and accelerated by compounds such as N,N,N''-tetramethylethylenediamine at temperatures between 0°C and 50°C.
Enzymatic Reaction: The immobilized microbial cells are then reacted with an aqueous solution of L-arginine or DL-arginine (or their inorganic acid salts) at 15°C to 65°C. The enzymatic activity converts L-arginine into L-citrulline by the action of L-arginine deiminase. The reaction time and temperature are optimized to maximize conversion efficiency.
Product Recovery: After the enzymatic reaction, the mixture is filtered or centrifuged to separate the immobilized cells, which can be reused. L-citrulline is recovered from the filtrate by concentration and crystallization, often involving cooling and washing steps to yield high-purity product.
Continuous Production: The process can be adapted to a continuous flow system by packing the immobilized cells into a column and passing the substrate solution through it, allowing for scalable and efficient production.
This enzymatic method is advantageous for producing high-purity L-citrulline without contamination by enzymes or microbial proteins, which are retained in the immobilized cells. It also allows for repeated use of the biocatalyst, reducing costs and improving sustainability.
Summary Table of Preparation Parameters
| Step | Description | Conditions / Reagents |
|---|---|---|
| Microorganism Immobilization | Polymerization of acrylic monomers with microbial cells | Acrylamide, N,N-lower alkylene-bis-acrylamide, initiators (potassium persulfate), 0–50°C |
| Enzymatic Reaction | Conversion of L-arginine to L-citrulline by immobilized L-arginine deiminase-producing cells | L-arginine or DL-arginine solution, 15–65°C, stirring |
| Product Recovery | Filtration, concentration, crystallization | Cooling to ~5°C, washing with methanol |
| Isotopic Labeling | Use of L-arginine labeled at guanidino carbon with ^13C and deuterated precursors for 5,5-D2 | Starting materials enriched with ^13C and D |
| Continuous Production (Optional) | Column method with immobilized cells | Flow rate and temperature optimized for conversion |
Research Findings and Notes
The enzymatic conversion is highly specific and efficient, with optimal reaction conditions easily adjusted by temperature, substrate concentration, and reaction time.
Immobilization of microorganisms enhances reusability and purity of the product by preventing enzyme contamination.
The ureido oxygen in L-citrulline originates from molecular oxygen, confirming the mechanistic pathway for the enzymatic reaction and validating the site-specific ^13C labeling strategy.
Commercially available isotopically labeled L-citrulline meets high standards for research applications, enabling precise metabolic tracing and NMR studies.
This comprehensive overview synthesizes enzymatic immobilization techniques, isotopic labeling strategies, and practical considerations for the preparation of L-CITRULLINE (UREIDO-13C; 5,5-D2), providing a professional and authoritative resource for researchers engaged in amino acid derivative synthesis and isotopic tracer studies.
Q & A
Q. What ethical guidelines govern the use of deuterated and 13C-labeled compounds in human trials?
- Methodological Answer : Follow institutional review board (IRB) protocols for radiolabeled analogs, even if non-radioactive. Assess toxicity profiles using preclinical data from deuterated analogs (e.g., acute oral toxicity LD50 > 2000 mg/kg in rodents) . Monitor participants for rare adverse effects like hypersensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
